![molecular formula C12H21NO2 B2726417 N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine CAS No. 1335041-99-0](/img/structure/B2726417.png)
N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine” is a chemical compound with the molecular formula C12H21NO2 . It is a derivative of amines that has been protected by a Boc group . The Boc group, or tert-butyl carbamate, is a commonly used protective group for amines .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl ring attached to a prop-2-en-1-yl group and an amine group that has been protected by a Boc group .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .科学的研究の応用
Catalyst-Free Chemoselective N-tert-butyloxycarbonylation
Research has demonstrated the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. This method allows for the formation of N-t-Boc derivatives chemoselectively without the generation of side products such as isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc. The process has been shown to afford optically pure N-t-Boc derivatives from chiral amines, esters of alpha-amino acids, and beta-amino alcohol, highlighting its utility in synthesizing complex molecules with high enantiopurity (Chankeshwara & Chakraborti, 2006).
N-amination and Electrophilic Amination
The N-amination of amino acids and their derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent has been explored. This methodology facilitates the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, which are pivotal intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Facile Synthesis of Optically Active Propargylamine Derivatives
A practical synthesis approach for N-Boc-aminals as precursors to less accessible N-Boc-imines has been developed. This method allows for the facile synthesis of optically active propargylamine derivatives through enantioselective Mannich-type reactions, indicating the potential for creating complex molecules with significant chiral purity (Yurino et al., 2016).
Sustainable Route Toward N-Boc Amines
A sustainable and atom-economic synthesis of N-Boc amines from amines has been reported. This synthesis occurs at room temperature, leveraging readily available substrates and commercial catalysts, providing a green alternative to traditional methods. This approach emphasizes the importance of environmentally sustainable practices in chemical synthesis (Cao, Huang, & He, 2021).
作用機序
Target of Action
N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine, also known as tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate, is a compound that primarily targets amino groups in organic synthesis . The compound is used as a protecting group for amino functionalities, which are key functionalities present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The mode of action of this compound involves the protection and deprotection of amino groups. The compound, being a tert-butyloxycarbonyl (Boc) group, is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using various methods, including the use of oxalyl chloride .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of compounds with amino functionalities. The compound plays a crucial role in selectively forming bonds of interest while minimizing competing reactions with reactive functional groups .
Result of Action
The result of the action of this compound is the protection of amino groups, allowing for selective bond formation in synthetic pathways. This can lead to the successful synthesis of a wide range of compounds, including natural products, amino acids, and peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to protect amino groups can be affected by the pH of the reaction environment, the temperature, and the presence of other reactive species . Furthermore, the choice of solvent can also play a significant role, with some solvents potentially leading to higher yields and more efficient reactions .
生化学分析
Biochemical Properties
The “N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine” or “tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate” is used in the protection of amines, amino acids, and peptides under heterogeneous conditions . The compound interacts with various biomolecules during the protection process
Molecular Mechanism
The molecular mechanism of “this compound” or “tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate” involves the protection of amines. The compound is used to protect amines in a chemoselective manner . The process involves the use of di-tert-butyl dicarbonate and a catalyst in ethanol
特性
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-7-12(8-6-9-12)13-10(14)15-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHVVUKXANZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)
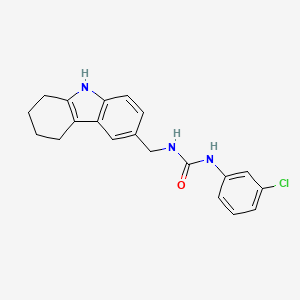

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

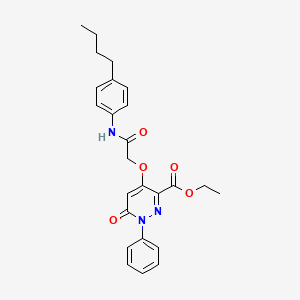
![2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2726346.png)
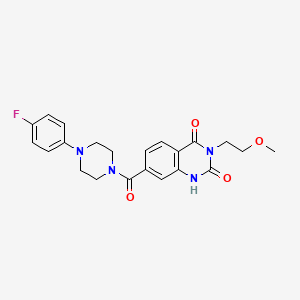
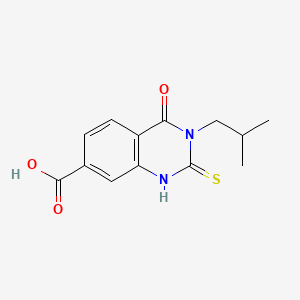
![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)

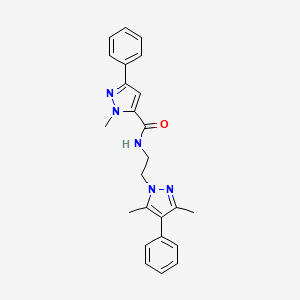
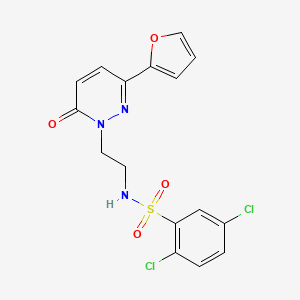
![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)
